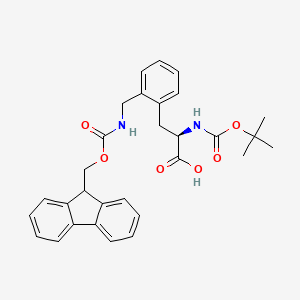![molecular formula C22H20F3NO4 B2892409 3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010888-54-6](/img/structure/B2892409.png)
3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including a methoxyphenyl group, a propyl group, a trifluoromethyl group, and a chromeno[8,7-e][1,3]oxazin-4(8H)-one group. These groups suggest that the compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a chromeno[8,7-e][1,3]oxazin-4(8H)-one core, with various substituents attached. These include a 2-methoxyphenyl group, a 9-propyl group, and a 2-trifluoromethyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by its various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its various functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence properties like solubility and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
- Research has explored the synthesis of related oxazine compounds and their transformation into other derivatives. For example, Nicolaides et al. (1996) studied the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine and its transformation into triphenylene-o-dicarboxylic derivatives, demonstrating the versatility of oxazine compounds in chemical synthesis (Nicolaides et al., 1996).
Crystal Structure Analysis
- Investigations into the crystal structures of oxazine derivatives have been conducted to understand their molecular configurations. Udupa (1982) determined the crystal structure of a related compound, providing insights into the molecular arrangement and bonding characteristics (Udupa, 1982).
Pharmacological Activities
- Studies on oxazine derivatives have also explored their potential pharmacological activities. Mahmoud et al. (2017) investigated the antioxidant and anticancer activities of synthesized oxazine derivatives, highlighting their potential in medical research (Mahmoud et al., 2017).
Antimicrobial Activities
- The antimicrobial properties of oxazine compounds have been a subject of research. Bektaş et al. (2007) synthesized various oxazine derivatives and screened them for antimicrobial activities, indicating the usefulness of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Allelochemicals and Agronomic Utility
- Research has been done on oxazine derivatives as allelochemicals, with implications for agriculture. Macias et al. (2006) discussed the isolation and synthesis of benzoxazinones, which are related to oxazines, and their biological properties like antifungal and insecticidal activities, demonstrating their potential agronomic utility (Macias et al., 2006).
Photochemical Properties
- The photochemical properties of oxazine compounds have been explored. Deniz et al. (2009) synthesized a series of photochromic oxazines and investigated their properties, contributing to the understanding of these compounds in photonics and materials science (Deniz et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c1-3-10-26-11-15-17(29-12-26)9-8-14-19(27)18(13-6-4-5-7-16(13)28-2)21(22(23,24)25)30-20(14)15/h4-9H,3,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWCPCZQDUHAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C(F)(F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[2-(cyclohepten-1-yl)ethyl]propanamide](/img/structure/B2892326.png)

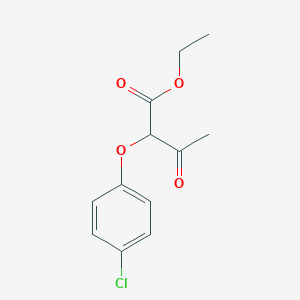
![(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2892333.png)

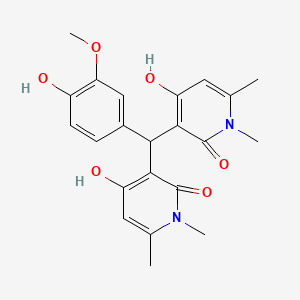
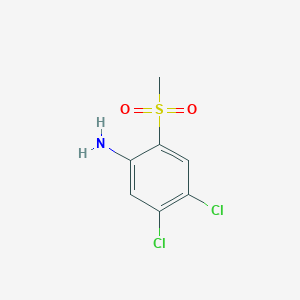

![N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)

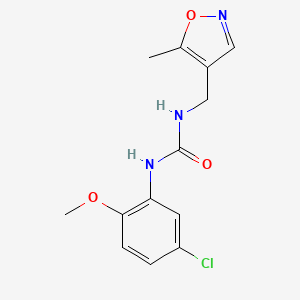
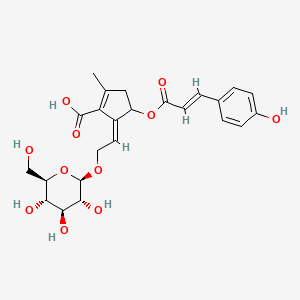
![(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid](/img/structure/B2892347.png)
